Toreforant
Overview
Description
Toreforant is an orally active histamine H4 receptor antagonist . It has been studied for various health conditions .
Molecular Structure Analysis
Toreforant has a molecular formula of C23H32N6 and a molecular weight of 392.5 g/mol . The IUPAC name is 5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine .Physical And Chemical Properties Analysis
Toreforant has a molecular weight of 392.5 g/mol . The exact physical and chemical properties of Toreforant are not detailed in the available resources.Scientific Research Applications
Eosinophilic Asthma
Toreforant, as a histamine H4 receptor antagonist, was evaluated in a phase 2a study for its efficacy and safety in patients with eosinophilic, persistent asthma. The study involved 162 patients randomized to receive either placebo or toreforant. The primary endpoint was the change in pre-bronchodilator percent-predicted forced expiratory volume. However, the study concluded that toreforant did not provide a therapeutic benefit in this patient population (Kollmeier et al., 2018).
Rheumatoid Arthritis
Toreforant's molecular mechanism of action was investigated in patients with active rheumatoid arthritis (RA) in a phase 2 study. Patients with active RA despite methotrexate treatment were given toreforant. The study aimed to assess the effects of toreforant on different proteins and mRNA transcripts in synovial biopsy and serum samples. While no clear biomarker signals were identified, modest associations between biomarkers and clinical response were observed. However, the study's small sample size necessitates cautious interpretation of these findings (Boyle et al., 2019).
Plaque Psoriasis
A phase 2 multicenter, randomized, double-blind, placebo-controlled trial explored the efficacy and safety of toreforant in treating moderate-to-severe plaque psoriasis. Patients were treated with varying doses of toreforant or placebo for 12 weeks. The primary efficacy endpoints were the proportions of patients achieving significant improvement in the Psoriasis Area and Severity Index and the Investigator's Global Assessment. The study concluded that while toreforant efficacy was greater than placebo, it did not meet predefined success criteria (Frankel et al., 2018).
properties
IUPAC Name |
5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRFVPZAXGJLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336756 | |
Record name | Toreforant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Toreforant | |
CAS RN |
952494-46-1 | |
Record name | Toreforant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952494461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toreforant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toreforant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOREFORANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LA7G393X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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